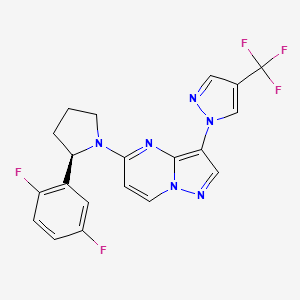
Paltimatrectinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paltimatrectinib is a synthetic organic compound classified as a tyrosine kinase inhibitor and antineoplastic agent. It is known for its potential in treating cancers with neurotrophic tyrosine receptor kinase (NTRK) gene fusions. This compound is being evaluated for its efficacy in TRK fusion cancers, including lung, breast, and brain cancers .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Paltimatrectinib involve multiple steps. The compound is synthesized through a series of chemical reactions, including the formation of pyrazolo[1,5-a]pyrimidine and pyrrolidine derivatives. The industrial production methods are not fully disclosed, but it involves the use of specific reagents and catalysts to achieve the desired chemical structure .
Analyse Chemischer Reaktionen
Paltimatrectinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Paltimatrectinib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying tyrosine kinase inhibitors.
Biology: The compound is studied for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: this compound is being evaluated in clinical trials for its efficacy in treating TRK fusion-positive cancers.
Wirkmechanismus
Paltimatrectinib exerts its effects by inhibiting the activity of TRK receptors, which are involved in cellular signaling pathways that promote cancer cell growth and survival. The compound binds to the ATP-binding site of TRK receptors, preventing their activation and subsequent signaling. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis (programmed cell death) in TRK fusion-positive cancer cells .
Vergleich Mit ähnlichen Verbindungen
Paltimatrectinib is unique compared to other similar compounds due to its high selectivity and potency against TRK receptors. Similar compounds include:
Larotrectinib: Another TRK inhibitor used in the treatment of TRK fusion-positive cancers.
Eigenschaften
CAS-Nummer |
2353522-15-1 |
|---|---|
Molekularformel |
C20H15F5N6 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)pyrazol-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H15F5N6/c21-13-3-4-15(22)14(8-13)16-2-1-6-29(16)18-5-7-30-19(28-18)17(10-27-30)31-11-12(9-26-31)20(23,24)25/h3-5,7-11,16H,1-2,6H2/t16-/m1/s1 |
InChI-Schlüssel |
FYPXPQSPRRZJCK-MRXNPFEDSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F |
Kanonische SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)N4C=C(C=N4)C(F)(F)F)C5=C(C=CC(=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


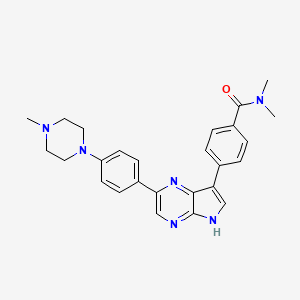

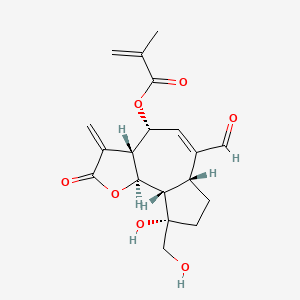
![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)
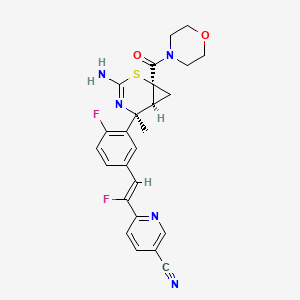
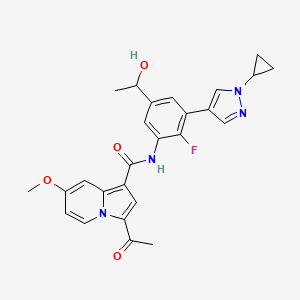
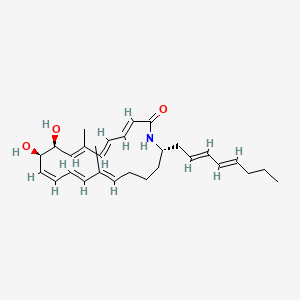
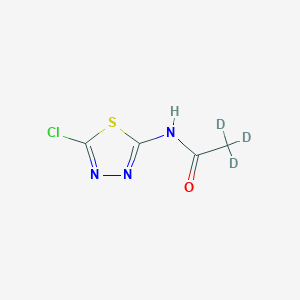

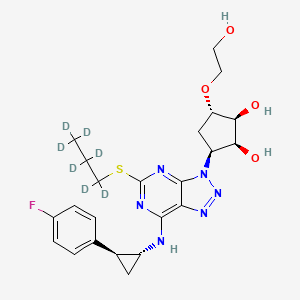
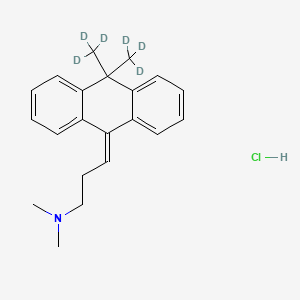
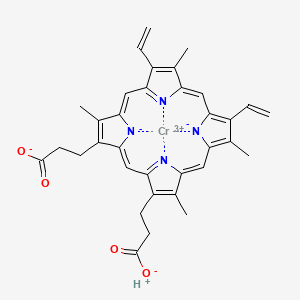
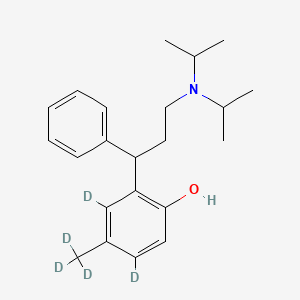
![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
